molecular formula C18H25NO2 B8187120 (1-Benzyl-piperidin-3-ylidene)-acetic acid tert-butyl ester

(1-Benzyl-piperidin-3-ylidene)-acetic acid tert-butyl ester

Cat. No.: B8187120
M. Wt: 287.4 g/mol
InChI Key: JZMSRLXZGIJAJF-VBKFSLOCSA-N
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Description

(1-Benzyl-piperidin-3-ylidene)-acetic acid tert-butyl ester is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-piperidin-3-ylidene)-acetic acid tert-butyl ester typically involves the following steps:

    Formation of Piperidine Derivative: The starting material, piperidine, undergoes benzylation to form 1-benzylpiperidine.

    Formation of Acetic Acid Derivative: The benzylated piperidine is then reacted with acetic acid or its derivatives under specific conditions to form the acetic acid ester.

    Esterification: The final step involves the esterification of the acetic acid derivative with tert-butyl alcohol to form the tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-piperidin-3-ylidene)-acetic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-Benzyl-piperidin-3-ylidene)-acetic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Benzyl-piperidin-3-ylidene)-acetic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom.

    Piperine: An alkaloid found in black pepper with various biological activities.

    Piperidinone: A derivative of piperidine with a ketone functional group.

Uniqueness

(1-Benzyl-piperidin-3-ylidene)-acetic acid tert-butyl ester is unique due to its specific structure, which combines the piperidine ring with a benzyl group and an acetic acid tert-butyl ester moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other piperidine derivatives.

Properties

IUPAC Name

tert-butyl (2Z)-2-(1-benzylpiperidin-3-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-18(2,3)21-17(20)12-16-10-7-11-19(14-16)13-15-8-5-4-6-9-15/h4-6,8-9,12H,7,10-11,13-14H2,1-3H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMSRLXZGIJAJF-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=C1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C\1/CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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